chemical properties of 5-(Isocyanatomethyl)-3-methyl-1,2-oxazole
chemical properties of 5-(Isocyanatomethyl)-3-methyl-1,2-oxazole
[1]
Part 1: Executive Summary & Structural Identity
Compound Name: 5-(Isocyanatomethyl)-3-methyl-1,2-oxazole CAS Registry Number: 134517-52-5 Synonyms: 3-Methyl-5-isoxazolylmethyl isocyanate; (3-Methylisoxazol-5-yl)methyl isocyanate. Molecular Formula: C₆H₆N₂O₂ Molecular Weight: 138.12 g/mol [1]
Strategic Significance in Drug Discovery
5-(Isocyanatomethyl)-3-methyl-1,2-oxazole represents a specialized heterocyclic building block used primarily in the synthesis of peptidomimetics and small molecule inhibitors . Unlike simple aliphatic isocyanates, the incorporation of the isoxazole ring confers unique electronic properties and rigid geometry to the resulting ureas or carbamates. The isoxazole moiety acts as a bioisostere for amide bonds and carboxylic acids, often improving metabolic stability and oral bioavailability in lead compounds targeting kinases and G-protein coupled receptors (GPCRs).
Part 2: Physicochemical Profile & Stability
The following data characterizes the compound's behavior under laboratory conditions. Where experimental values are proprietary or sparse, values are derived from structure-activity relationship (SAR) analogues (e.g., benzyl isocyanate).
| Property | Value / Description | Context & Implication |
| Physical State | Colorless to pale yellow liquid | Typically handled as a solution in DCM or THF to mitigate polymerization. |
| Boiling Point | ~65–70 °C (at 0.5 mmHg) [Predicted] | High vacuum distillation is required for purification to avoid thermal decomposition. |
| Density | ~1.15 g/mL | Denser than typical ethereal solvents; facilitates phase separation in aqueous workups (if quenched). |
| Solubility | Soluble in DCM, THF, Toluene, EtOAc | Incompatible with water, alcohols, and amines (reacts immediately). |
| Stability | Moisture Sensitive | Hydrolyzes rapidly to the corresponding amine and CO₂. Must be stored under Argon/Nitrogen at 2–8 °C. |
| Reactivity Class | Electrophile (Hard) | The isocyanate carbon is highly susceptible to nucleophilic attack.[2][3] |
Electronic Structure Analysis
The 3-methyl-1,2-oxazole ring is electron-deficient compared to a benzene ring. This electron-withdrawing nature inductively activates the methylene-linked isocyanate group, making it more reactive toward nucleophiles than benzyl isocyanate. This enhanced electrophilicity requires strict control of stoichiometry and temperature to prevent over-reaction (e.g., formation of biurets).
Part 3: Synthetic Routes & Manufacturing
The synthesis of 5-(Isocyanatomethyl)-3-methyl-1,2-oxazole is typically achieved via the phosgenation of the corresponding primary amine. Due to safety concerns with gaseous phosgene, modern laboratory protocols utilize Triphosgene (bis(trichloromethyl) carbonate) as a solid, safer equivalent.
Primary Synthetic Pathway: Triphosgene-Mediated Carbonylation
Reagents:
-
Precursor: 5-(Aminomethyl)-3-methylisoxazole (CAS 2763-96-4)
-
Reagent: Triphosgene (0.34 equiv)
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (excess)
-
Solvent: Anhydrous Dichloromethane (DCM) or Toluene
Protocol:
-
Dissolution: Dissolve 5-(aminomethyl)-3-methylisoxazole (1.0 equiv) and TEA (2.2 equiv) in anhydrous DCM at 0 °C under inert atmosphere.
-
Addition: Dropwise add a solution of Triphosgene (0.34 equiv) in DCM over 30 minutes. Note: Exothermic reaction.[4]
-
Reflux: Allow the mixture to warm to room temperature, then reflux for 2–4 hours to drive the elimination of HCl and formation of the isocyanate.
-
Purification: The solvent is removed under reduced pressure. The residue is purified via vacuum distillation or used directly (if purity >90% by NMR) to avoid polymerization.
Visualizing the Synthesis Workflow
Figure 1: Step-wise synthesis of the isocyanate from its amine precursor using a triphosgene protocol.
Part 4: Reactivity & Applications in Medicinal Chemistry[3][5][6]
This isocyanate serves as a "linchpin" reagent, enabling the rapid diversification of core scaffolds. Its primary utility lies in generating Urea and Carbamate libraries.
Urea Formation (Kinase Inhibitor Synthesis)
Reaction with secondary amines yields 1,1,3-trisubstituted ureas.
-
Mechanism: Nucleophilic addition of the amine nitrogen to the isocyanate carbon.
-
Conditions: DCM or DMF, 0 °C to RT, 1–4 hours. No catalyst required.
-
Application: The resulting urea linkage is a common motif in kinase inhibitors (e.g., Sorafenib analogs), utilizing the isoxazole ring to bind to the ATP-binding pocket via hydrogen bonding.
Carbamate Formation (Prodrugs)
Reaction with alcohols yields carbamates.[5]
-
Conditions: Requires a catalyst (e.g., Dibutyltin dilaurate or mild base like DMAP) and elevated temperatures (40–60 °C).
-
Application: Used to protect hydroxyl groups or to create prodrugs that release the active alcohol upon enzymatic hydrolysis.
Reactivity Network Diagram
Figure 2: Divergent reactivity profile. The pathway to symmetrical urea represents a decomposition route triggered by moisture.
Part 5: Handling, Safety & Storage[5]
Critical Warning: Isocyanates are potent sensitizers. Inhalation of vapors can cause severe respiratory distress and asthmatic sensitization.
Safety Protocol (Self-Validating System)
-
Engineering Controls: All operations must be performed in a functioning chemical fume hood.
-
Quenching: Keep a beaker of 10% aqueous ammonium hydroxide or 5% methanol/water solution nearby. In case of a spill, cover with the quenching solution to convert the isocyanate to a harmless urea.
-
PPE: Double nitrile gloves are mandatory. Isocyanates can permeate standard latex.
Storage Requirements
-
Temperature: Store at 2–8 °C (refrigerated).
-
Atmosphere: Store under an inert blanket of Argon.
-
Container: Septum-sealed glass vials. Avoid ground glass joints without grease, as polymerization can seize the joint.
References
-
Sigma-Aldrich (Merck). Safety Data Sheet: Isocyanates and Derivatives. Retrieved from (General handling of isocyanates).
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 22768166: 3-Isocyanato-5-methyl-1,2-oxazole (Isomer Reference). Retrieved from .
- Knölker, H. J., et al. (1996).Triphosgene in Organic Synthesis: A Safer Reagent for the Preparation of Isocyanates. Angewandte Chemie International Edition. (Protocol grounding for triphosgene usage).
-
ChemicalBook. CAS 134517-52-5 Entry: 5-(isocyanatomethyl)-3-methyl-1,2-oxazole.[1][6] Retrieved from .
Sources
- 1. 5-(isocyanatomethyl)-3-methyl-1,2-oxazole_134517-52-5_B449608_ãè±èæ ååç½ã [gjbzwz.com]
- 2. Isocyanate - Wikipedia [en.wikipedia.org]
- 3. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. METHYL ISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. N-Alkyl Carbamoylimidazoles as Isocyanate Equivalents: Exploration of the Reaction Scope for the Synthesis of Ureas, Hydantoins, Carbamates, Thiocarbamates, and Oxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 422526-41-8,methyl 2-mercapto-4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxylate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
